molecular formula C7H12N4O B7451178 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Cat. No. B7451178
M. Wt: 168.20 g/mol
InChI Key: HGGBVDVRYCODGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have therapeutic potential in various diseases, including diabetes, cancer, and cardiovascular diseases. A-769662 has been widely used as a tool compound to study the biological functions of AMPK and to develop AMPK-targeted therapeutics.

Mechanism of Action

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing conformational changes that increase the sensitivity of AMPK to phosphorylation by upstream kinases, such as LKB1 and CaMKKβ. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and to decrease hepatic glucose production and lipogenesis in the liver. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has also been shown to inhibit mTORC1 signaling and to induce autophagy in cancer cells.
Biochemical and physiological effects:
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue studied. In skeletal muscle, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In the liver, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide decreases hepatic glucose production and lipogenesis, leading to improved glucose and lipid metabolism. In cancer cells, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide inhibits mTORC1 signaling and induces autophagy, leading to decreased cell proliferation and increased cell death.

Advantages and Limitations for Lab Experiments

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has several advantages as a tool compound for studying AMPK biology. It is a potent and selective activator of AMPK, with minimal off-target effects. It is also cell-permeable and can be administered to cells and animals in vivo. However, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has some limitations as a tool compound. It has a relatively short half-life in vivo, which may limit its therapeutic potential. It also has some structural similarities to other pyrazole derivatives, which may limit its specificity in certain assays.

Future Directions

There are several future directions for research on 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide and AMPK. One direction is to develop more potent and selective activators of AMPK that have longer half-lives and better pharmacokinetic properties. Another direction is to investigate the downstream signaling pathways of AMPK and to identify novel AMPK substrates and effectors. A third direction is to explore the therapeutic potential of AMPK activation in various diseases, including diabetes, cancer, and cardiovascular diseases. Overall, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been a valuable tool compound for studying AMPK biology and has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis typically involves the condensation of 3,5-dimethylpyrazole-4-carboxylic acid with ethyl isonipecotate to form the corresponding ethyl ester. The ester is then converted to the amide using ammonia or an amine. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated with a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired amide bond. The Boc group is then removed to yield 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been extensively used as a tool compound to study the biological functions of AMPK. It has been shown to activate AMPK in various cell types and tissues, including skeletal muscle, liver, and adipose tissue. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has also been used to investigate the downstream signaling pathways of AMPK and to identify novel AMPK substrates. In addition, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been used to develop AMPK-targeted therapeutics for the treatment of metabolic diseases, such as diabetes and obesity, and cancer.

properties

IUPAC Name

4-amino-N,1,5-trimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-5(8)6(7(12)9-2)10-11(4)3/h8H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGBVDVRYCODGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.